Rheumone B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 大黄素 B 通常从大黄根中提取。 提取过程包括将粉末状植物材料浸泡在酒精溶液中,然后进行分离、结晶和干燥,以获得纯的大黄素 B .

工业生产方法: 大黄素 B 的工业生产遵循类似的提取过程,但规模更大。 植物材料在大型提取罐中进行处理,所得溶液经过多道纯化步骤,包括过滤和色谱分离,以确保高纯度 .

化学反应分析

反应类型: 大黄素 B 会经历各种化学反应,包括:

氧化: 大黄素 B 可以被氧化形成醌类化合物,这些化合物具有显著的生物活性。

还原: 大黄素 B 的还原可以导致二氢衍生物的形成。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

主要形成的产物:

氧化: 形成醌类化合物。

还原: 形成二氢衍生物。

取代: 形成乙酰化和苯甲酰化衍生物.

科学研究应用

Pharmacological Properties

Rheumone B exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry and pharmacology. Some key properties include:

- Antioxidant Activity : Studies have demonstrated that compounds from Rheum species, including this compound, possess significant antioxidant properties. This activity is crucial for combating oxidative stress-related diseases .

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines. This property is beneficial in treating conditions such as arthritis and other inflammatory disorders .

- Antimicrobial Activity : Research indicates that this compound displays antibacterial and antifungal properties, making it effective against various pathogens. This application is particularly relevant in developing natural antimicrobial agents .

Therapeutic Applications

The therapeutic applications of this compound are extensive, with documented uses in treating various health conditions:

- Gastrointestinal Disorders : Extracts containing this compound have been used to manage gastrointestinal issues such as constipation and diarrhea. Its astringent properties help regulate bowel movements .

- Renal Protection : Studies suggest that this compound may have nephroprotective effects, particularly against nephrotoxicity induced by heavy metals. This is attributed to its antioxidant properties, which mitigate oxidative damage to renal tissues .

- Cancer Treatment : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis in malignant cells and the suppression of tumor growth factors .

Nephroprotective Effects

A study investigated the nephroprotective effects of alcoholic extracts from Rheum emodi on cadmium chloride-induced nephrotoxicity in rats. The results indicated a significant reduction in markers of renal damage, suggesting that this compound plays a critical role in protecting kidney function through its antioxidant activity .

Anti-cancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. A specific study reported that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways. These findings highlight its potential as an adjunct therapy in cancer treatment .

Gastrointestinal Health

A clinical trial involving patients with chronic constipation treated with a formulation containing this compound showed significant improvement in bowel movement frequency and consistency compared to placebo groups. This underscores its efficacy as a natural remedy for digestive health issues .

Data Table: Summary of Applications

作用机制

大黄素 B 主要通过其抗氧化活性发挥作用。它清除自由基和活性氧物质,从而保护细胞免受氧化损伤。 分子靶点包括参与氧化应激途径的各种酶,如超氧化物歧化酶和过氧化氢酶 .

类似化合物:

大黄素 A: 另一种来自大黄的酚类化合物,具有类似的结构,但生物活性不同。

白藜芦醇-4’-O-β-D-(6″-O-乙酰基)-葡萄糖苷: 一种具有抗氧化特性的芪类糖苷。

大黄素-1-O-β-D-(6′-O-丙二酰基)葡萄糖苷: 一种具有潜在治疗应用的蒽醌衍生物

大黄素 B 的独特性: 其独特的结构使其能够与多个分子靶点相互作用,使其成为研究和开发的多功能化合物 .

相似化合物的比较

Rheumone A: Another phenolic compound from Rheum nobile with a similar structure but different biological activities.

Piceatannol-4’-O-β-D-(6″-O-acetyl)-glucoside: A stilbene glycoside with antioxidant properties.

Chrysophanol-1-O-β-D-(6′-O-malonyl)glucoside: An anthraquinone derivative with potential therapeutic applications

Uniqueness of Rheumone B: Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for research and development .

生物活性

Rheumone B is a phenolic compound primarily derived from the rhizome of Rheum nobile, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly its antioxidant and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

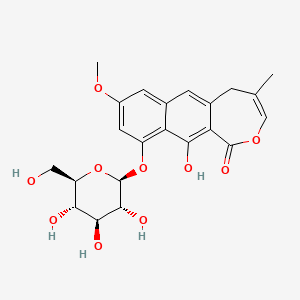

Chemical Structure and Properties

This compound features a unique chemical structure that allows it to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation to form quinones, which are known for their significant biological activity. This property enhances its potential therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits moderate antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress in biological systems. This activity is particularly important in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory Properties

In addition to its antioxidant capabilities, this compound has shown potential anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, contributing to its protective effects against inflammation-related conditions .

The primary mechanism of action for this compound involves its ability to scavenge free radicals and reactive oxygen species (ROS). It interacts with various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing cellular defense mechanisms against oxidative damage .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other phenolic compounds:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Rheumone A | Rheum nobile | Antioxidant, anti-inflammatory | Contains a seven-membered lactone |

| Piceatannol | Various plants | Antioxidant, anticancer | Inhibits cancer cell growth |

| Quercetin | Onions, apples | Antioxidant, anti-inflammatory | Known for cardiovascular benefits |

| Resveratrol | Grapes | Antioxidant, anti-aging | Effects on longevity |

This compound stands out due to its specific structural features and the particular biological activities it exhibits .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated significant protection against cell death and improved cell viability when treated with this compound compared to controls .

- Anti-inflammatory Study : Another research focused on the anti-inflammatory effects of this compound in a rat model of induced inflammation. The findings demonstrated a marked reduction in inflammatory markers following treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Applications in Pharmaceuticals

Given its antioxidant and anti-inflammatory properties, this compound has potential applications in developing dietary supplements aimed at enhancing health through oxidative stress reduction. Its unique chemical structure could lead to novel therapeutic agents targeting diseases linked to oxidative damage.

属性

分子式 |

C22H24O10 |

|---|---|

分子量 |

448.4 g/mol |

IUPAC 名称 |

11-hydroxy-8-methoxy-4-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one |

InChI |

InChI=1S/C22H24O10/c1-9-3-10-4-11-5-12(29-2)6-13(15(11)18(25)16(10)21(28)30-8-9)31-22-20(27)19(26)17(24)14(7-23)32-22/h4-6,8,14,17,19-20,22-27H,3,7H2,1-2H3/t14-,17-,19+,20-,22-/m1/s1 |

InChI 键 |

VNHYAEBCJSFTBJ-UDEBZQQRSA-N |

手性 SMILES |

CC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

规范 SMILES |

CC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。